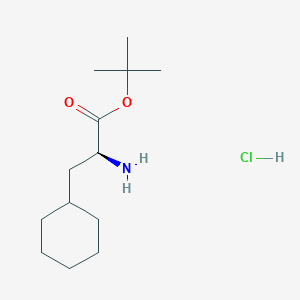

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Description

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a chiral amino acid derivative characterized by a tert-butyl ester group, a cyclohexyl side chain, and a protonated amino group stabilized by a hydrochloride counterion. Its stereochemistry (2S configuration) is critical for biological interactions and synthetic applications. This compound serves as a key intermediate in the synthesis of positron emission tomography (PET) tracers, such as [¹⁸F]FPGLN, which is used to study amino acid metabolism in tumors .

The synthesis involves multi-step reactions, including esterification, protection/deprotection of functional groups, and purification via silica gel chromatography. Structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry. The tert-butyl group enhances steric protection, improving stability during radiolabeling processes, while the cyclohexyl moiety contributes to lipophilicity, influencing biodistribution in vivo .

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h10-11H,4-9,14H2,1-3H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXHRGWKDFFXKI-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Design

The patent CN113214101A details a dynamic kinetic resolution (DKR) approach using a chiral pyridinyl-pyrrolidine (PPY) nitrogen oxide catalyst. This method resolves racemic intermediates into enantiomerically pure products via nucleophilic oxygen participation. Key steps:

- Substrate activation : Pentafluorophenyl esters (e.g., pentafluorophenyl 3-cyclohexyl-2-(dibenzylamino)propionate) react with benzhydrol under low-temperature conditions (-20°C to 0°C).

- Catalytic cycle : The chiral PPY catalyst facilitates stereochemical control, achieving >99.5% enantiomeric excess (ee).

Optimized Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Solvent system | Trifluorotoluene/dichloroethane (1:1) |

| Base | Potassium tert-butoxide (20% in THF) |

| Temperature | -5°C |

| Molar ratio (1:2:base) | 1 : 1.3 : 1.35 |

| Yield | 84.6–87.7% |

| ee | 99.4–99.7% |

This method avoids enzymatic resolution, offering a chemocatalytic alternative for large-scale production.

Esterification and Amino Group Protection

tert-Butyl Ester Formation

The tert-butyl ester is introduced via two primary routes:

Protection of the Amino Group

- Dibenzylamine : Used in initial steps to protect the amine during DKR.

- Benzhydryl esters : Stabilize intermediates for subsequent hydrogenolysis.

Hydrogenolysis and Hydrochloride Salt Formation

Pd/C-Catalyzed Deprotection

Post-DKR intermediates undergo hydrogenolysis to remove benzyl groups:

- Conditions : 5–10% Pd/C, 0.1–0.5 MPa $$ \text{H}_2 $$, isopropanol/methanol.

- Outcome : Free amine generation, followed by HCl treatment to form the hydrochloride salt.

Example (Patent CN113214101A) :

- Substrate : (S)-2-(Dibenzylamino)-3-cyclohexylalanine benzhydryl ester.

- Catalyst : 5% Pd/C (10 wt% loading).

- Result : 90.9% yield, 99.6% ee after salt formation.

Alternative Synthetic Routes

Methyl Ester Hydrolysis (PMC Approach)

A PMC study synthesizes analogs via methyl ester intermediates:

- Methyl ester formation : Reaction of 2-amino-3-cyclohexylpropanoic acid with methanol/HCl.

- Hydrolysis : LiOH-mediated saponification to the free acid.

- Salt formation : Acidification with HCl in tetrahydrofuran.

Key Data :

- LRMS (ESI+) : $$ \text{[M + H]}^+ = 228.19580 $$, CCS = 156.3 Ų.

- Purification : Slurrying with n-heptane enhances crystallinity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride serves as a building block in the development of pharmaceuticals targeting neurological disorders and infections. Its structural similarity to amino acids allows it to mimic natural substrates in biological systems, making it a candidate for drug design.

- Case Study : Research has demonstrated its potential as an agonist for specific receptors involved in neurological pathways, enhancing therapeutic effects for conditions like depression and anxiety .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in organic chemistry.

- Example : It has been used to synthesize derivatives that exhibit improved binding affinities for biological targets, which are critical in drug discovery .

This compound is being investigated for its biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

*MPI25b: (S)-methyl 2-((2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-3-cyclohexylpropanoate

Key Observations:

Ester Group Impact :

- The tert-butyl group in the target compound enhances stability against enzymatic and acidic hydrolysis compared to ethyl or methyl esters, making it suitable for prolonged radiolabeling reactions .

- Methyl esters (e.g., MPI25b) are more prone to hydrolysis but offer higher reactivity in coupling reactions, as evidenced by MPI25b’s 84% yield in antiviral peptide synthesis .

Substituent Effects :

- Cyclohexyl groups (vs. cyclopentyl ) increase lipophilicity, enhancing membrane permeability. This is critical for PET tracers requiring efficient cellular uptake .

- MPI25b’s benzyloxycarbonyl group introduces additional steric and electronic effects, contributing to its antiviral activity by targeting protease binding sites .

Synthetic Utility: The target compound’s synthesis employs L-glutamine derivatives, whereas MPI25b uses methyl (S)-2-amino-3-cyclohexylpropanoate hydrochloride, highlighting divergent strategies for amino acid backbone construction .

Research Implications

The structural nuances of tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride underscore its uniqueness in radiopharmaceutical applications. Its balance of stability and lipophilicity contrasts with ethyl/methyl esters, which prioritize reactivity over longevity. Future research should explore hybrid derivatives (e.g., cyclopentyl-tert-butyl combinations) to optimize pharmacokinetic profiles for targeted therapies.

Biological Activity

Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is an amino acid derivative with a complex structure that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound serves as a vital building block for synthesizing pharmaceuticals and has potential therapeutic applications due to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{23}ClN_{2}O_{2}. It consists of a tert-butyl group, an amino group, and a cyclohexyl moiety attached to a propanoate backbone. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition/Activation : The compound can act as either an inhibitor or an activator of enzymatic reactions. This depends on its binding affinity to the active site of target enzymes, which can alter enzyme conformation or modulate signal transduction pathways.

- Protein-Ligand Binding : It is employed in studies investigating enzyme-substrate interactions and protein-ligand binding dynamics, which are crucial for understanding metabolic pathways and drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Studies have shown that compounds structurally related to this derivative can inhibit viral proteases, which are critical for viral replication. For instance, structural modifications have been linked to enhanced inhibitory effects against norovirus proteases .

- Neuropharmacological Effects : The compound's potential as a CNS penetrant has been explored, suggesting applications in treating neurological disorders. Its structural properties allow for interaction with neurotransmitter systems .

Case Studies

- Inhibitory Effects on Norovirus Protease :

- Therapeutic Applications :

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C_{13}H_{23}ClN_{2}O_{2} | Enzyme inhibition; antiviral | Hydrochloride salt enhances solubility |

| Tert-butyl 3-amino-2-cyclohexylpropanoate | C_{13}H_{23}N_{1}O_{2} | Neuropharmacological | Potential CNS penetration |

| Cyclohexylamine | C_{6}H_{13}N | Simple amine; lacks ester functionality | Less complex structure |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires strict control of reaction parameters:

- Temperature : Maintain sub-ambient temperatures (e.g., 0–5°C) during coupling steps to minimize racemization .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance stereochemical control .

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) to protect the amine group, followed by HCl-mediated deprotection .

- Analytical Monitoring : Use thin-layer chromatography (TLC) and chiral HPLC to track enantiomeric excess (≥98%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for cyclohexyl protons (δ 1.0–2.5 ppm) and tert-butyl carbons (δ 28–30 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z ≈ 275) and isotopic patterns matching Cl counterion .

- X-ray Crystallography : Resolve chiral centers if single crystals are obtainable .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclohexyl moiety .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

- Temperature : Long-term storage at −20°C in anhydrous conditions preserves integrity >12 months .

Q. Which in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Prioritize assays aligned with its structural analogs:

- Enzyme Inhibition : Test against serine hydrolases or proteases due to the amino ester motif .

- Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity (IC calculations) .

- Solubility Screening : Measure in PBS (pH 7.4) and DMSO to optimize delivery for follow-up studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate transition states for key steps (e.g., esterification) to identify energy barriers .

- Machine Learning (ML) : Train models on PubChem reaction data to predict optimal solvent-catalyst pairs .

- Process Simulation : Use Aspen Plus to model heat and mass transfer in continuous-flow reactors .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Compare NMR data with reference spectra from PubChem or in-house databases .

- Impurity Profiling : Employ LC-MS to detect side-products (e.g., diastereomers or hydrolyzed analogs) .

- Isotopic Labeling : Use -labeled amines to trace unexpected byproducts .

Q. How can enantiomeric purity be enhanced without chromatographic separation?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

- Chiral Auxiliaries : Introduce menthol-based groups during synthesis to bias stereochemistry .

- Crystallization-Induced Diastereomer Transformation : Exploit solubility differences in ethanol/water mixtures .

Q. What reactor designs improve yield in multi-step syntheses involving acid-sensitive intermediates?

- Methodological Answer :

- Microreactors : Enable precise pH control (e.g., using inline titration) for Boc deprotection .

- Plug-Flow Reactors : Minimize residence time of unstable intermediates .

- Solid-Supported Reagents : Use polymer-bound scavengers to remove excess HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.